2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C5HCl2F3N2. It is characterized by the presence of chlorine and trifluoromethyl groups attached to a pyrrolo[2,3-d]pyrimidine ring system. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the use of uracil as a starting material. The synthetic route generally consists of two main steps:
Chlorination: Uracil is subjected to chlorination using chlorine gas to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
Trifluoromethylation: The chlorinated intermediate is then reacted with trifluoromethylating agents, such as trifluoromethyl iodide, to introduce the trifluoromethyl group at the 5 position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form diarylated pyrimidines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis . The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-5-fluoropyrimidine: This compound has a fluorine atom instead of a trifluoromethyl group at the 5 position.
2,4-Dichloro-5-methylpyrimidine: This compound has a methyl group at the 5 position and is used in the synthesis of various pharmaceuticals.
2,4-Dichloropyrimidine: This compound lacks the trifluoromethyl group and is used in the synthesis of medicinally important pyrimidine derivatives.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-4-3-2(7(10,11)12)1-13-5(3)15-6(9)14-4/h1H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJAWQHRKJTAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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